molecular formula C9H9Cl2FO2 B14028529 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol

2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol

Cat. No.: B14028529
M. Wt: 239.07 g/mol
InChI Key: FAECEXQTKXJBPK-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H9Cl2FO2 It is characterized by the presence of two chlorine atoms, a fluorine atom, and a methoxy group attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol typically involves the reaction of 3-fluoro-5-methoxybenzaldehyde with chloroform and a base, such as sodium hydroxide, in the presence of a phase transfer catalyst. The reaction proceeds through the formation of a dichlorocarbene intermediate, which then reacts with the aldehyde to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to remove the chlorine atoms, forming a simpler alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanone.

    Reduction: Formation of 1-(3-fluoro-5-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichloro and fluoro groups can enhance its binding affinity and specificity towards these targets. The compound may exert its effects by inhibiting or activating certain biochemical pathways, leading to the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(2-fluoro-5-methoxyphenyl)ethanol
  • 2,2-Dichloro-1-(3-chloro-5-fluoro-4-methoxyphenyl)ethanol

Uniqueness

2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C9H9Cl2FO2

Molecular Weight

239.07 g/mol

IUPAC Name

2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol

InChI

InChI=1S/C9H9Cl2FO2/c1-14-7-3-5(2-6(12)4-7)8(13)9(10)11/h2-4,8-9,13H,1H3

InChI Key

FAECEXQTKXJBPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(C(Cl)Cl)O)F

Origin of Product

United States

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